![molecular formula C20H22BNO3 B1486981 4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile CAS No. 2246880-79-3](/img/structure/B1486981.png)
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile
Overview
Description
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile is a useful research compound. Its molecular formula is C20H22BNO3 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are often used as reagents in organic synthesis .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions . These reactions typically involve the addition of a boron atom to organic compounds, often facilitated by a transition metal catalyst .
Biochemical Pathways
The borylation reactions in which similar compounds participate can lead to the formation of boronic esters . These compounds are important intermediates in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction .
Result of Action
The formation of boronic esters through borylation reactions can have significant implications in organic synthesis, leading to the creation of a wide range of organic compounds .
Biological Activity
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20BNO3
- Molecular Weight : 285.15 g/mol
- CAS Number : 269410-24-4
- Structure : The compound features a boron-containing dioxaborolane moiety which is significant for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to the presence of the dioxaborolane group. Boron compounds have been shown to interact with various biological targets, including enzymes and nucleic acids. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : Similar to other boron compounds, it may bind to DNA or RNA, affecting gene expression and cellular function.
Anticancer Properties
Research indicates that compounds containing boron can exhibit anticancer activity. For instance:
- In vitro Studies : Various studies have demonstrated that similar boron-containing compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
- Mechanistic Insights : The interaction with DNA may lead to the formation of DNA adducts, which can trigger cell cycle arrest and apoptosis.
Antimicrobial Activity
Some studies suggest that the compound may possess antimicrobial properties:
- Broad Spectrum : Like other boronic esters, it could be effective against a range of pathogens including bacteria and fungi.
- Case Studies : Specific case studies have shown efficacy against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
Safety Profile
The safety profile of this compound indicates potential toxicity:
- Acute Toxicity : Classified under acute toxicity category 4; harmful if ingested or inhaled.
- Irritation Potential : Causes skin and eye irritation (H315, H319) which necessitates careful handling in laboratory settings.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C16H20BNO3 |
Molecular Weight | 285.15 g/mol |
CAS Number | 269410-24-4 |
Anticancer Activity | Positive (in vitro) |
Antimicrobial Activity | Potentially effective |
Acute Toxicity | Category 4 |
Skin Irritation | Yes |
Eye Irritation | Yes |
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines showed that the compound induced significant apoptosis at micromolar concentrations.
- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth.
Properties
IUPAC Name |
4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-7-5-6-8-18(17)23-14-16-11-9-15(13-22)10-12-16/h5-12H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRNKLRGDWVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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